molecular formula C16H20F2N2O3 B13967240 Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate

Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate

Cat. No.: B13967240
M. Wt: 326.34 g/mol
InChI Key: QKFJVWJPEXLXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound features a tert-butyl group, a difluorophenyl group, and a formyl group attached to a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with 2,6-difluoro-4-formylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Tert-butyl 4-(2,6-difluoro-4-carboxyphenyl)piperazine-1-carboxylate.

    Reduction: Tert-butyl 4-(2,6-difluoro-4-hydroxymethylphenyl)piperazine-1-carboxylate.

    Substitution: Tert-butyl 4-(2,6-difluoro-4-(substituted)phenyl)piperazine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological macromolecules, enhancing its binding affinity and specificity. The difluorophenyl group can participate in hydrophobic interactions, while the formyl group can form hydrogen bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both difluorophenyl and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate for the synthesis of diverse organic compounds and pharmaceuticals.

Properties

Molecular Formula

C16H20F2N2O3

Molecular Weight

326.34 g/mol

IUPAC Name

tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20F2N2O3/c1-16(2,3)23-15(22)20-6-4-19(5-7-20)14-12(17)8-11(10-21)9-13(14)18/h8-10H,4-7H2,1-3H3

InChI Key

QKFJVWJPEXLXPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2F)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.